rac 1-Oleoyl-2-linoleoylglycerol
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Overview
Description
1-Oleoyl-2-Linoleoyl-rac-glycerol is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively . This compound is found in various natural sources, including raw and dry-cured Iberian ham . It is a structured triglyceride where the glycerol backbone is esterified with oleic acid at the first position and linoleic acid at the second position .
Mechanism of Action
Target of Action
1-Oleoyl-2-linoleoyl-rac-glycerol, also known as rac 1-Oleoyl-2-linoleoylglycerol, is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively Similar compounds have been found to interact with enzymes such as lipoprotein-associated phospholipase a2 (lp-pla2) .
Mode of Action
It is known that diacylglycerols, in general, can act as secondary messengers in signal transduction pathways . They can also influence the activity of certain enzymes .
Biochemical Pathways
Diacylglycerols are known to play a role in lipid metabolism and signal transduction .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as solubility .
Result of Action
Similar compounds have been found to influence enzyme activity and signal transduction .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-2-linoleoyl-rac-glycerol shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis . It is often utilized to understand the enzymatic pathways involved in lipid digestion and absorption, specifically how glycerolipids are metabolized by lipases and interconverted into other lipid types in both in vitro and in vivo models .
Cellular Effects
1-Oleoyl-2-linoleoyl-rac-glycerol has been shown to have effects on various types of cells and cellular processes. For example, it has been used in the development of monoolein-based nanoparticulate liquid dispersions as possible vehicles for drug delivery .
Molecular Mechanism
The molecular mechanism of 1-Oleoyl-2-linoleoyl-rac-glycerol involves its interaction with lipoprotein lipase, where it shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis .
Metabolic Pathways
1-Oleoyl-2-linoleoyl-rac-glycerol is involved in lipid digestion and absorption pathways. It is metabolized by lipases and can be interconverted into other lipid types .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol, oleic acid, and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Oleoyl-2-Linoleoyl-rac-glycerol involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated diacylglycerols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
1-Oleoyl-2-Linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient and stabilizing properties
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
- 1-linoleoyl-2-oleoylglycerol
Comparison: 1-Oleoyl-2-Linoleoyl-rac-glycerol is unique due to its specific combination of oleic acid and linoleic acid at the sn-1 and sn-2 positions. This configuration imparts distinct physical and chemical properties, such as its melting point and solubility, compared to other similar diacylglycerols . The presence of both oleic and linoleic acids also contributes to its diverse biological activities and applications .
Properties
IUPAC Name |
[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVZPYMHLXLHG-RQOIEFAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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